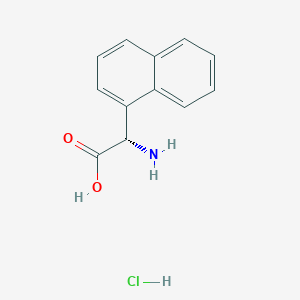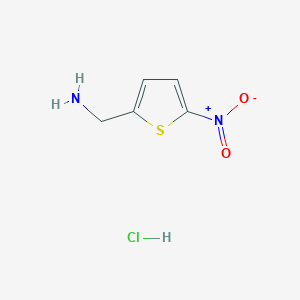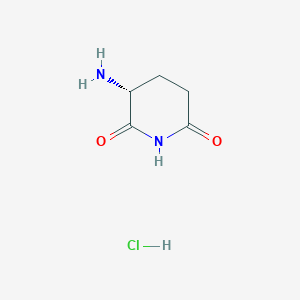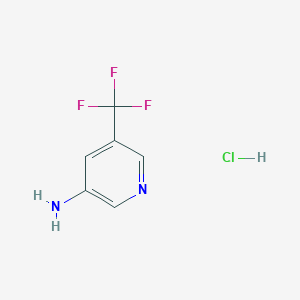![molecular formula C13H22ClN3O B1378257 1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride CAS No. 1394042-44-4](/img/structure/B1378257.png)
1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride
Descripción general
Descripción
1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride (1-AEPH) is an organic compound that is used as an intermediate in the synthesis of pharmaceuticals and other compounds. It is a white, crystalline solid that is soluble in water and some organic solvents. 1-AEPH has a wide range of applications in the pharmaceutical, chemical, and food industries, and is used as a reagent in various laboratory experiments.
Aplicaciones Científicas De Investigación
Corrosion Inhibition : α-Aminophosphonates, related to 1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride, have been shown to be effective corrosion inhibitors for mild steel in hydrochloric acid, useful in industrial pickling processes. These compounds act as mixed-type inhibitors and show high inhibition efficiency, as demonstrated through both experimental and theoretical methods (Gupta et al., 2017).
Antitumor Activity : Tertiary aminoalkanol hydrochlorides, which are structurally similar to the compound , have been synthesized and tested for their antitumor activity. These compounds have shown promising results in inhibiting tumor growth, highlighting their potential in cancer research (Isakhanyan et al., 2016).
Antibacterial and Anti-HIV Studies : Derivatives of 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea, which are chemically related to the compound , have been tested for their antibacterial and anti-HIV activities. These studies are crucial for the development of new therapeutic agents (Patel et al., 2007).
Herbicide Transformation during Water Disinfection : Phenylurea compounds, similar to 1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride, have been studied for their transformation during drinking water disinfection. This research has implications for understanding how herbicides contaminate water supplies and the effectiveness of water treatment processes (Chusaksri et al., 2012).
Detection of Metal Ions : Certain phenyl-thiourea compounds, which are structurally related, have been used as probes for the detection of metal ions like chromium(III). This highlights their potential application in environmental monitoring and biological systems (Xu et al., 2014).
Bioremediation of Herbicides : Phenylurea herbicides, similar to the compound , have been investigated for their bioremediation using cyclodextrin-based technologies. This research is significant for addressing soil and water contamination by herbicides (Villaverde et al., 2012).
Propiedades
IUPAC Name |
3-[4-(1-aminoethyl)phenyl]-1,1-diethylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.ClH/c1-4-16(5-2)13(17)15-12-8-6-11(7-9-12)10(3)14;/h6-10H,4-5,14H2,1-3H3,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCALWATBMQUNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Aminoethyl)phenyl]-3,3-diethylurea hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



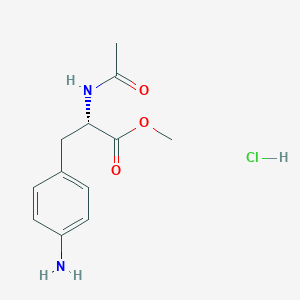
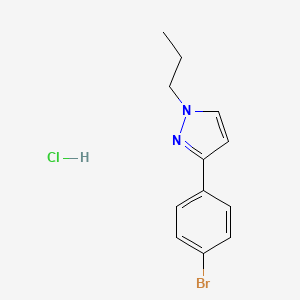
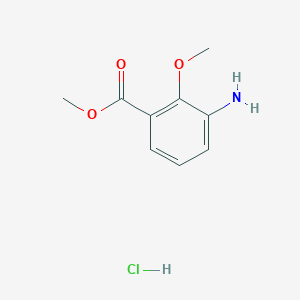
![4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine] hydrochloride](/img/structure/B1378178.png)
![[2-(2-Methoxyethoxy)phenyl]amine hydrochloride](/img/structure/B1378180.png)
